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Compound of Interest

Compound Name: 3,6-Dimethyl-9H-carbazole

Cat. No.: B1349415 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational synthetic methodologies that have been

pivotal in the history of carbazole chemistry. Carbazoles are a significant class of nitrogen-

containing heterocyclic compounds with a rich history of application in medicinal chemistry,

materials science, and drug development. Understanding their classical synthesis routes

provides a fundamental basis for innovation in the synthesis of novel carbazole-containing

entities. This document provides a detailed overview of seminal methods, including the

Borsche–Drechsel cyclization, the Bucherer carbazole synthesis, the Graebe–Ullmann

synthesis, and the Ullmann condensation, complete with experimental protocols, quantitative

data, and mechanistic diagrams.

Core Historical Synthesis Methods
The development of synthetic routes to carbazoles dates back to the late 19th and early 20th

centuries. These classical methods, while sometimes requiring harsh conditions, remain

relevant for their ingenuity and for the synthesis of specific carbazole scaffolds.

Borsche–Drechsel Cyclization
First described by Edmund Drechsel in 1888 and further developed by Walther Borsche in

1908, this reaction is a cornerstone of carbazole synthesis.[1] It involves the acid-catalyzed

cyclization of arylhydrazones derived from cyclohexanones to form tetrahydrocarbazoles, which

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b1349415?utm_src=pdf-interest
https://en.wikipedia.org/wiki/Borsche%E2%80%93Drechsel_cyclization
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1349415?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


can then be aromatized to the corresponding carbazoles.[1][2] The reaction proceeds in a

manner analogous to the well-known Fischer indole synthesis.[1]

Experimental Protocol: Synthesis of 6-Phenyl-1,2,3,4-tetrahydro-9H-carbazole[3]

Step 1: Hydrazone Formation and Cyclization. In a round-bottom flask equipped with a reflux

condenser and a magnetic stirrer, combine (4-biphenylyl)hydrazine hydrochloride (1.0

equivalent) with glacial acetic acid. Heat the mixture to reflux with stirring. To the refluxing

solution, add cyclohexanone (1.0-1.2 equivalents) dropwise over a period of 30 minutes.

Continue to heat the reaction mixture at reflux for an additional 2-4 hours. The progress of

the reaction can be monitored by thin-layer chromatography (TLC).

Step 2: Work-up and Isolation. After the reaction is complete, allow the mixture to cool to

room temperature. Pour the reaction mixture into a beaker containing ice-water. Neutralize

the acidic solution by the slow addition of a saturated sodium bicarbonate solution until

effervescence ceases. The crude product will precipitate out of the solution. Collect the solid

by vacuum filtration using a Büchner funnel.

Step 3: Purification. The crude product can be purified by recrystallization from a suitable

solvent such as methanol or ethanol. For higher purity, column chromatography on silica gel

using a petroleum ether/ethyl acetate solvent system as the eluent can be employed.
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Caption: Experimental workflow for the Borsche-Drechsel cyclization.

Bucherer Carbazole Synthesis
Reported by Hans Theodor Bucherer in 1904, this method provides a route to carbazoles from

naphthols and arylhydrazines in the presence of sodium bisulfite.[2][4] This reaction is

particularly useful for the synthesis of benzocarbazoles.[5]

Experimental Protocol: General Procedure for Benzocarbazole Synthesis

While a detailed modern protocol is not readily available in a single source, a general

procedure can be outlined from historical accounts:

Step 1: Reaction Setup. A mixture of a naphthol (1.0 equivalent), an arylhydrazine (1.0-1.2

equivalents), and a saturated aqueous solution of sodium bisulfite is prepared in a suitable

reaction vessel, often a sealed tube or an autoclave.

Step 2: Heating. The reaction mixture is heated to a high temperature, typically in the range

of 150-200 °C, for several hours.

Step 3: Work-up and Isolation. After cooling, the reaction mixture is diluted with water. The

solid product is collected by filtration, washed with water, and then dried.

Step 4: Purification. The crude benzocarbazole can be purified by recrystallization from a

high-boiling solvent such as toluene or xylene.

Graebe–Ullmann Synthesis
The Graebe–Ullmann synthesis, developed in 1896, is a method for producing carbazoles from

1-phenyl-1,2,3-benzotriazoles, which are themselves prepared from the diazotization of 2-

aminodiphenylamines.[5] The final step involves the thermal decomposition of the

benzotriazole, which extrudes nitrogen gas to yield the carbazole.

Experimental Protocol: General Procedure for Carbazole Synthesis

Step 1: Diazotization of 2-Aminodiphenylamine. 2-Aminodiphenylamine (1.0 equivalent) is

dissolved in a mixture of a suitable acid (e.g., glacial acetic acid or dilute hydrochloric acid)

and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1.0-1.1 equivalents) in water

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.researchgate.net/publication/319834654_Bucherer_carbazole_synthesis
https://www.researchgate.net/publication/355898582_Benzotriazoles_and_Triazoloquinones_Rearrangements_to_Carbazoles_Benzazirines_Azepinediones_and_Fulvenimines
https://pubs.rsc.org/en/content/articlelanding/1957/jr/jr9570004559
https://pubs.rsc.org/en/content/articlelanding/1957/jr/jr9570004559
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1349415?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


is added dropwise while maintaining the low temperature. The reaction mixture is stirred for a

period to ensure complete formation of the 1-phenyl-1,2,3-benzotriazole.

Step 2: Isolation of the Benzotriazole Intermediate. The precipitated benzotriazole is

collected by filtration, washed with cold water, and dried.

Step 3: Thermolysis. The dried 1-phenyl-1,2,3-benzotriazole is heated in a high-boiling

solvent (e.g., paraffin oil or diphenyl ether) or without a solvent at a temperature sufficient to

induce the elimination of nitrogen (typically > 200 °C). The reaction is monitored by the

cessation of gas evolution.

Step 4: Purification. The resulting carbazole is purified by recrystallization from a suitable

solvent like ethanol or toluene, or by sublimation.

Ullmann Condensation
The Ullmann condensation, a copper-catalyzed reaction, has been historically employed for the

formation of C-N bonds to create diarylamine precursors for carbazoles.[6] Traditionally, these

reactions required harsh conditions, including high temperatures and stoichiometric amounts of

copper.[6]

Experimental Protocol: General Historical Procedure for Diarylamine Synthesis

Step 1: Reaction Setup. An aryl halide (1.0 equivalent), an aniline (1.0-1.2 equivalents), a

base (e.g., potassium carbonate), and a copper catalyst (often copper powder or a copper(I)

salt) are combined in a high-boiling polar solvent such as nitrobenzene or N-

methylpyrrolidone.

Step 2: Heating. The reaction mixture is heated to a high temperature (often exceeding 200

°C) for an extended period, typically several hours to a day.

Step 3: Work-up and Isolation. After cooling, the reaction mixture is treated with aqueous

ammonia to complex the copper salts, followed by extraction with an organic solvent like

toluene or diethyl ether. The organic layer is washed with water and brine, dried over an

anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://pubs.rsc.org/en/content/articlelanding/2019/cc/c9cc06535k
https://pubs.rsc.org/en/content/articlelanding/2019/cc/c9cc06535k
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1349415?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 4: Purification. The crude diarylamine is purified by distillation under reduced pressure

or by recrystallization.

Quantitative Data Summary
The yields of these historical methods are highly dependent on the specific substrates and

reaction conditions employed. The following table summarizes representative yields found in

the literature.

Synthesis
Method

Reactants Product Yield (%) Reference

Borsche–

Drechsel

Cyclization

(4-

Biphenylyl)hydra

zine HCl +

Cyclohexanone

6-Phenyl-1,2,3,4-

tetrahydro-9H-

carbazole

70-85 [3]

Phenylhydrazine

+

Cyclohexanone

1,2,3,4-

Tetrahydrocarbaz

ole

Good [1]

Bucherer

Carbazole

Synthesis

Naphthol +

Arylhydrazine
Benzocarbazole Moderate [5]

Graebe–Ullmann

Synthesis

1-(4-

Nitrophenyl)-1,2,

3-benzotriazole

3-Nitrocarbazole Trace [5]

1-(4-

Acetylphenyl)-1,2

,3-benzotriazole

3-

Acetylcarbazole
22 [5]

1-(4-

Cyanophenyl)-1,

2,3-benzotriazole

3-

Cyanocarbazole
34 [5]

Ullmann

Condensation

Aryl Halide +

Aniline
Diphenylamine

Variable (often

moderate)
[6]
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Reaction Mechanisms
The following diagrams illustrate the proposed mechanisms for these historical carbazole

syntheses.

Borsche–Drechsel Cyclization Mechanism
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Borsche-Drechsel Cyclization Mechanism
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Caption: Mechanism of the Borsche-Drechsel cyclization.
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Bucherer Carbazole Synthesis Mechanism

Bucherer Carbazole Synthesis Mechanism
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Caption: Proposed mechanism of the Bucherer carbazole synthesis.

Graebe–Ullmann Synthesis Mechanism
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Caption: Mechanism of the Graebe-Ullmann synthesis.

Ullmann Condensation Mechanism

Ullmann Condensation Catalytic Cycle

Cu(I) Catalyst

Oxidative Addition
of Aryl Halide

Ar-X

Cu(III) Intermediate

Amine Coordination

R2NH

Reductive Elimination

Regeneration

Diarylamine

Click to download full resolution via product page

Caption: Simplified catalytic cycle for the Ullmann condensation.
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The historical methods for carbazole synthesis, namely the Borsche–Drechsel cyclization,

Bucherer carbazole synthesis, Graebe–Ullmann synthesis, and Ullmann condensation, have

laid a crucial foundation for the development of modern synthetic strategies. While

contemporary methods often offer milder conditions, higher yields, and broader substrate

scope, a thorough understanding of these classical transformations remains indispensable for

the modern organic chemist. These seminal reactions not only provide access to a diverse

range of carbazole structures but also offer valuable insights into the fundamental principles of

heterocyclic chemistry. The detailed protocols and mechanistic understanding presented in this

guide are intended to serve as a valuable resource for researchers engaged in the synthesis

and application of carbazole-based compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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